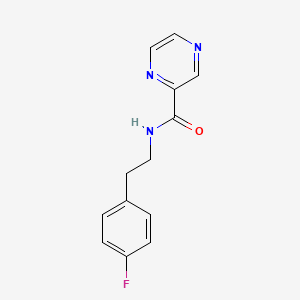
N-(4-Fluorophenethyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluorophenethyl)pyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazinecarboxamides This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a 4-fluorophenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-fluorophenethylamine. The reaction is usually carried out in the presence of a coupling agent such as thionyl chloride or a Yamaguchi reagent, which facilitates the formation of the carboxamide bond . The reaction conditions often include the use of a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound . Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Fluorophenethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Fluorophenethyl)pyrazine-2-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials and catalysts .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent. Its structural similarity to pyrazinamide, a known antitubercular drug, makes it a candidate for studying its effects on Mycobacterium tuberculosis.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets in cells is of particular interest.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and fungicides. Its unique chemical properties make it suitable for formulating products that protect crops from fungal infections .
Mecanismo De Acción
The mechanism of action of N-(4-Fluorophenethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in cells. It is believed to inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. For example, in antimicrobial applications, the compound may inhibit fatty acid synthase, thereby preventing the synthesis of essential fatty acids required for bacterial growth .
Comparación Con Compuestos Similares
Pyrazinamide: A known antitubercular drug with a similar pyrazinecarboxamide structure.
Pyraziflumid: A fungicide with a pyrazine-2-carboxamide group, used in agriculture.
Uniqueness: N-(4-Fluorophenethyl)pyrazine-2-carboxamide is unique due to the presence of the 4-fluorophenethyl group, which imparts distinct chemical properties and biological activities. This structural modification can enhance its potency and selectivity in various applications compared to other pyrazinecarboxamides .
Propiedades
Fórmula molecular |
C13H12FN3O |
|---|---|
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
N-[2-(4-fluorophenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12FN3O/c14-11-3-1-10(2-4-11)5-6-17-13(18)12-9-15-7-8-16-12/h1-4,7-9H,5-6H2,(H,17,18) |
Clave InChI |
IJUVNGGYLGLQDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC(=O)C2=NC=CN=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


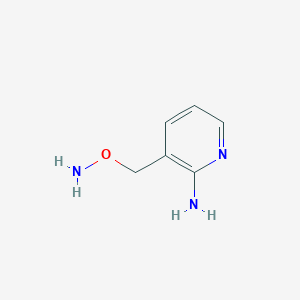
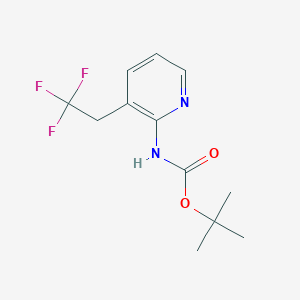


![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
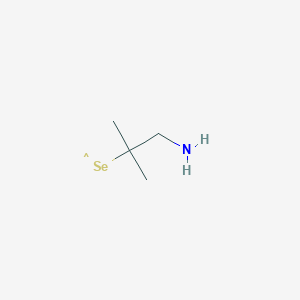

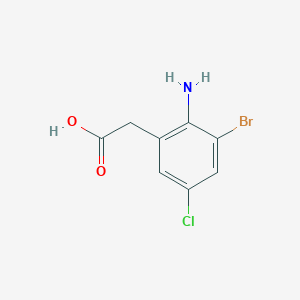

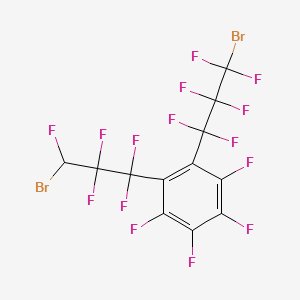
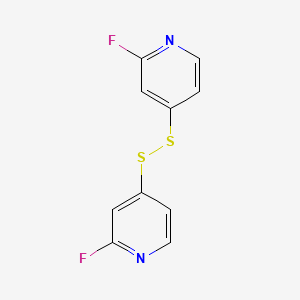
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)

![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
